molecular formula C10H10N2O6 B14494118 1,2-Dioxo-3,6-dipropanoyl-1lambda~5~,2lambda~5~-pyridazine-4,5-dione CAS No. 63499-80-9

1,2-Dioxo-3,6-dipropanoyl-1lambda~5~,2lambda~5~-pyridazine-4,5-dione

Cat. No.: B14494118
CAS No.: 63499-80-9
M. Wt: 254.20 g/mol
InChI Key: HGNUYHGJGGJHPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Dioxo-3,6-dipropanoyl-1lambda~5~,2lambda~5~-pyridazine-4,5-dione is a chemical compound that belongs to the class of pyridazine derivatives Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dioxo-3,6-dipropanoyl-1lambda~5~,2lambda~5~-pyridazine-4,5-dione can be achieved through several methods. One common approach involves the reaction of cis-butenedioic acid with hydrazine in an aqueous medium at a temperature of 95°C for 2-4 hours. The reaction is catalyzed by synthetic ion-exchange resins such as KU-2-8 and KRF-10P cation exchangers . The process involves the formation of heterocyclic hydrazide intermediates, followed by intramolecular dehydration to yield the desired pyridazine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of solid ion-exchange resins as catalysts offers advantages such as easy separation from reaction products, high selectivity, and reusability . These factors make the process more efficient and environmentally friendly for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1,2-Dioxo-3,6-dipropanoyl-1lambda~5~,2lambda~5~-pyridazine-4,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

1,2-Dioxo-3,6-dipropanoyl-1lambda~5~,2lambda~5~-pyridazine-4,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2-Dioxo-3,6-dipropanoyl-1lambda~5~,2lambda~5~-pyridazine-4,5-dione involves its interaction with specific molecular targets and pathways. The compound may form adsorption complexes with polymer-bound sulfonate ions and counterions of cation exchangers, leading to its catalytic activity . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1,2-Dioxo-3,6-dipropanoyl-1lambda~5~,2lambda~5~-pyridazine-4,5-dione can be compared with other pyridazine derivatives, such as:

The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties, making it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

63499-80-9

Molecular Formula

C10H10N2O6

Molecular Weight

254.20 g/mol

IUPAC Name

1,2-dioxido-3,6-di(propanoyl)pyridazine-1,2-diium-4,5-dione

InChI

InChI=1S/C10H10N2O6/c1-3-5(13)7-9(15)10(16)8(6(14)4-2)12(18)11(7)17/h3-4H2,1-2H3

InChI Key

HGNUYHGJGGJHPY-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=[N+]([N+](=C(C(=O)C1=O)C(=O)CC)[O-])[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.